molecular formula C15H15NO3S B2886936 5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034305-84-3

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2886936
CAS No.: 2034305-84-3
M. Wt: 289.35
InChI Key: BFUAITJGBLEBPR-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034305-84-3) is a sophisticated bicyclic sulfonamide compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates a naphthalene-1-sulfonyl group attached to a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, which imparts unique steric and electronic properties . The rigid bicyclic framework enhances conformational stability, making it an excellent precursor for developing pharmacologically active molecules or as a complex chiral auxiliary in enantioselective synthesis . The compound's research value is further amplified by its naphthalene group, which contributes to enhanced π-stacking interactions. This feature is particularly useful in the design of inhibitors or ligands that target biological systems where aromatic interactions are critical . Its well-defined stereochemistry and synthetic accessibility support its utility in creating diverse heterocyclic systems for high-throughput screening and virtual compound libraries. As a key intermediate, it is instrumental in exploring structure-activity relationships (SAR) for various therapeutic targets, including kinase inhibition and GPCR modulation, which are prominent in targeted cancer therapies and neurological disorder research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-naphthalen-1-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-20(18,16-9-13-8-12(16)10-19-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUAITJGBLEBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a furan derivative reacts with an olefinic dienophile to form the bicyclic core . Subsequent functionalization steps introduce the naphthalen-1-ylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Sulfonyl-Substituted Derivatives

5-(Cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole (Compound 47)
  • Structure : Features a cyclohexylsulfonyl group instead of naphthalenylsulfonyl, linked to a 1,3,4-oxadiazole ring.
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, as described in .
  • Properties :
    • Molecular Weight : 314.31 g/mol (LCMS: m/z 314 [M+H]⁺).
    • Bioactivity : Exhibited antimalarial activity against Plasmodium falciparum, though potency details are unspecified.
  • The oxadiazole ring may contribute to π-π interactions or hydrogen bonding.
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic Acid
  • Structure : Substituted with a tert-butyloxycarbonyl (Boc) group at the 5-position and a carboxylic acid at C-1.
  • Applications: Used as a γ-aminobutyric acid (GABA) analog due to its constrained conformation, mimicking bioactive peptides .
  • Comparison : The Boc group enhances solubility and serves as a protecting group during synthesis, whereas the naphthalenylsulfonyl group may confer stronger hydrophobic interactions.

Heteroaryl-Substituted Derivatives

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Structure : Pyrimidine ring substituent at the 5-position.
  • Properties: Molecular Weight: 251.71 g/mol. Bioactivity: Potential kinase or protease inhibition due to the pyrimidine moiety, a common pharmacophore in kinase inhibitors .
  • Comparison : The pyrimidine group offers hydrogen-bonding capabilities, contrasting with the sulfonyl group’s electron-withdrawing properties.
7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane Derivatives
  • Structure : Bicyclic core with pyridinyl substituents.
  • Applications: High-affinity ligands for nicotinic acetylcholine receptors (nAChRs), used in positron emission tomography (PET) imaging . Example: [¹⁸F]FPhEP (Kᵢ = 240 pM) and [¹⁸F]F2PhEP (Kᵢ = 29 pM) show subnanomolar affinity for α4β2-nAChRs .
  • Comparison : The pyridinyl groups enable π-stacking with aromatic residues in receptors, while sulfonyl groups may disrupt such interactions but enhance stability.

Salt Forms and Stereochemical Variants

  • Hydrochloride Salts :
    • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a key intermediate with optimized synthetic routes (e.g., Portoghese’s method via 4R-hydroxy-l-proline) .
    • 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (MFCD28539398) demonstrates the impact of fluorine substitution on pharmacokinetics .
  • Comparison : Salt forms improve solubility and crystallinity, critical for formulation. Stereochemistry (e.g., 1S,4S vs. 1R,4R) affects receptor binding; for example, enantiomers of 7-methyl derivatives show distinct PET imaging efficacy .

Biological Activity

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will detail its synthesis, biological activity, and potential applications based on available research findings.

Structural Characteristics

The compound is characterized by the presence of a naphthalenesulfonyl group attached to a bicyclic framework containing both nitrogen and oxygen atoms. Its IUPAC name reflects this complexity:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15NO3S
  • Molecular Weight : 287.35 g/mol

The structural representation can be summarized as follows:

InChI:InChI 1S C15H15NO3S c17 20 18 16 9 13 8 12 16 10 19 13 15 7 3 5 11 4 1 2 6 14 11 15 h1 7 12 13H 8 10H2\text{InChI}:\text{InChI 1S C15H15NO3S c17 20 18 16 9 13 8 12 16 10 19 13 15 7 3 5 11 4 1 2 6 14 11 15 h1 7 12 13H 8 10H2}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Diels-Alder Reaction : A furan derivative reacts with an olefinic dienophile to form the bicyclic structure.
  • Sulfonation : Introduction of the naphthalenesulfonyl group through sulfonation reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Preliminary studies have suggested that compounds with similar bicyclic structures may possess anticancer properties, potentially through mechanisms such as:

  • Inhibition of Topoisomerase : Similar compounds have shown inhibitory effects on topoisomerase I, leading to cytotoxicity in cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes or receptors involved in cancer progression. The bicyclic structure allows effective binding to these targets, potentially modulating their activity.

Research Findings

Recent studies have explored various aspects of the biological activity of related compounds:

Study FocusFindings
Antiproliferative ActivityCompounds similar to this compound exhibit significant cytotoxicity against multiple cancer cell lines .
Enzyme InhibitionEvidence suggests that these compounds can inhibit topoisomerase I, which is crucial for DNA replication and repair .
Structure–Activity Relationship (SAR)The presence of specific functional groups significantly affects biological activity and selectivity towards molecular targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane?

  • Methodology : The synthesis typically involves constructing the bicyclic core via cyclization reactions. For example, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold can be synthesized using chiral starting materials like 4R-hydroxy-l-proline, followed by functionalization with a naphthalene sulfonyl group. Key steps include:

  • Cyclization : Using NaBH₄ or LiAlH₄ for stereoselective reductions to form the bicyclic amine .
  • Sulfonylation : Reacting the amine intermediate with naphthalene-1-sulfonyl chloride under basic conditions (e.g., Et₃N in CH₂Cl₂) to introduce the sulfonyl group .
    • Optimization : Improved yields (up to 93%) are achieved by controlling reaction temperature and solvent polarity, as demonstrated in analogous syntheses of related bicyclic compounds .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the bicyclic structure and sulfonyl group placement. For example, the naphthalene protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the bicyclic framework .

Q. What are the typical reactivity profiles of the sulfonyl and bicyclic moieties?

  • Sulfonyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols) and can act as a leaving group under basic conditions .
  • Bicyclic Core : The oxygen and nitrogen atoms enable hydrogen bonding with biological targets, while the strained ring system facilitates ring-opening reactions for derivatization .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of enantiopure derivatives?

  • Chiral Pool Strategy : Use chiral starting materials like 4R-hydroxy-l-proline to induce stereochemistry, as shown in the synthesis of constrained γ-amino acid analogues .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like cyclization or sulfonylation to enhance enantiomeric excess (ee > 90%) .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) separates enantiomers post-synthesis .

Q. How do structural modifications influence bioactivity and target selectivity?

  • Case Study : Replacing the naphthalene sulfonyl group with benzyl or tert-butyl carbamate alters binding affinity to GABA receptors. For example:

  • Naphthalene Sulfonyl : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Hydrochloride Salt Forms : Increase solubility (e.g., 5-azabicyclo[2.2.1]heptane HCl) but may reduce membrane permeability .
    • SAR Studies : Systematic substitution at the C-3 position (e.g., alkyl vs. aryl groups) modulates activity, as seen in baclofen analogues .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Data Reconciliation Strategies :

  • Assay Variability : Compare results across standardized assays (e.g., IC₅₀ in enzyme inhibition vs. cell-based models). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Structural Validation : Confirm compound purity and stereochemistry via orthogonal techniques (e.g., HPLC coupled with CD spectroscopy) to rule out batch-specific artifacts .
    • Computational Modeling : Molecular docking studies (using AutoDock Vina) can predict binding modes and explain divergent results, such as varying efficacy against Gram-positive vs. Gram-negative bacteria .

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